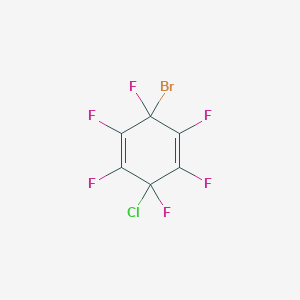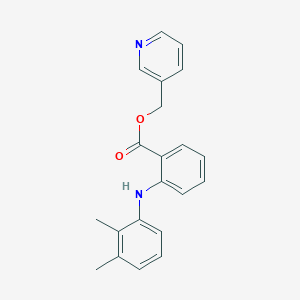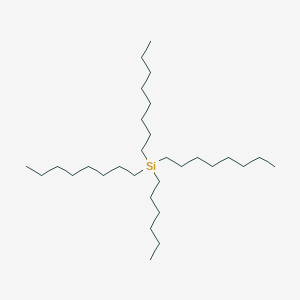
Hexyl(trioctyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl(trioctyl)silane is an organosilicon compound characterized by a silicon atom bonded to one hexyl group and three octyl groups. This compound is part of the broader class of silanes, which are silicon-based compounds with various organic substituents. This compound is notable for its applications in organic synthesis, particularly in the formation of hydrophobic coatings and as a reducing agent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl(trioctyl)silane can be synthesized through the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. The general reaction involves the addition of hexylsilane to trioctylsilane under controlled conditions. Catalysts such as platinum or rhodium complexes are commonly used to facilitate this reaction.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The reaction is carefully monitored to ensure high yield and purity of the final product. Post-reaction purification steps, such as distillation or chromatography, are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Hexyl(trioctyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: It can act as a reducing agent in the presence of catalysts.
Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Catalysts like palladium or platinum are used in reductive reactions.
Substitution: Nucleophiles such as halides or alkoxides can react with the silicon atom.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silyl ethers.
Substitution: Substituted silanes with various functional groups.
Scientific Research Applications
Hexyl(trioctyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a hydrophobic agent in the synthesis of superhydrophobic coatings.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of advanced materials, including polymers and composites.
Mechanism of Action
The mechanism of action of hexyl(trioctyl)silane involves its ability to donate hydride ions (H-) in reduction reactions. The silicon-hydrogen bond is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets include carbonyl compounds, which are reduced to alcohols or hydrocarbons. The pathways involved often include catalytic cycles facilitated by transition metal catalysts .
Comparison with Similar Compounds
Triethylsilane: Another trialkylsilane with similar reducing properties but different steric and electronic effects.
Trichlorosilane: Used in the production of silicon-based materials but has different reactivity due to the presence of chlorine atoms.
Tris(trimethylsilyl)silane: Known for its radical reducing properties and used in different synthetic applications.
Uniqueness: Hexyl(trioctyl)silane is unique due to its specific combination of alkyl groups, which imparts distinct hydrophobic properties and reactivity. Its ability to form stable hydrophobic coatings and participate in selective reduction reactions makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
109528-78-1 |
|---|---|
Molecular Formula |
C30H64Si |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
hexyl(trioctyl)silane |
InChI |
InChI=1S/C30H64Si/c1-5-9-13-17-20-24-28-31(27-23-16-12-8-4,29-25-21-18-14-10-6-2)30-26-22-19-15-11-7-3/h5-30H2,1-4H3 |
InChI Key |
KOEQGZUBEZRMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](CCCCCC)(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


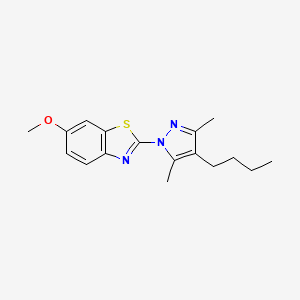
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)
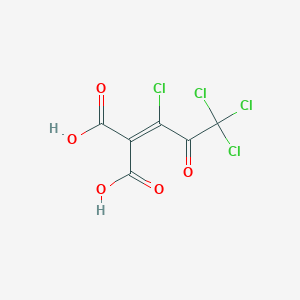
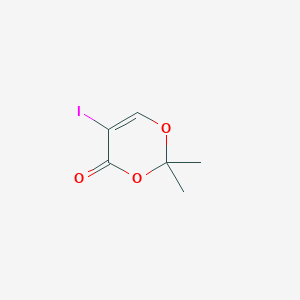
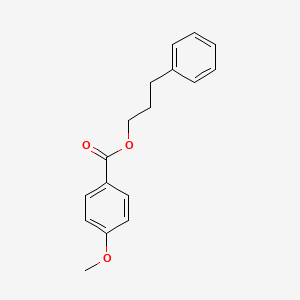


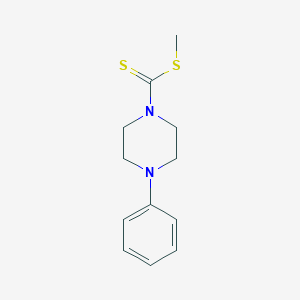
![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)

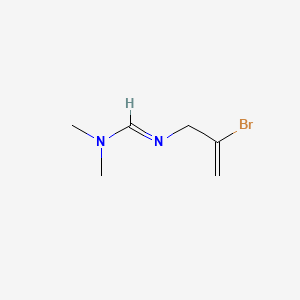
![36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene](/img/structure/B14326707.png)
